Nabitan hydrochloride
Overview
Description
Nabitan hydrochloride is a synthetic cannabinoid analog known for its antiemetic and analgesic effects. It is a derivative of dronabinol and dimethylheptylpyran, and it exhibits its effects by binding to and activating the CB1 and CB2 cannabinoid receptors . This compound is also noted for its ability to reduce intraocular pressure, making it potentially useful in the treatment of glaucoma .
Preparation Methods
The synthesis of Nabitan hydrochloride involves several steps. Ethyl 4-bromobutyrate is condensed with piperidine in refluxing benzene to produce ethyl 4-(1-piperidyl)butyrate. This intermediate is then hydrolyzed with refluxing aqueous hydrochloric acid to yield 4-(1-piperidyl)butyric acid. Finally, this acid is esterified with 5,5-dimethyl-8-(3-methyl-2-octyl)-10-hydroxy-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-1benzopyrano[3,4-d]pyridine using dicyclohexylcarbodiimide in methylene chloride .
Chemical Reactions Analysis
Nabitan hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nabitan hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with cannabinoid receptors.
Biology: Researchers use it to investigate the biological effects of cannabinoids, including their antiemetic and analgesic properties.
Mechanism of Action
Nabitan hydrochloride exerts its effects primarily by binding to and activating the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, appetite, and mood. By activating these receptors, this compound can produce antiemetic and analgesic effects, as well as reduce intraocular pressure .
Comparison with Similar Compounds
Nabitan hydrochloride is similar to other synthetic cannabinoids such as dronabinol and dimethylheptylpyran. it has unique properties that distinguish it from these compounds:
Water Solubility: Unlike many other cannabinoid derivatives, this compound is water-soluble, which can enhance its bioavailability and ease of administration.
Therapeutic Potential: While dronabinol and nabilone are more commonly used in clinical settings, this compound is still under research for its potential therapeutic applications.
Similar compounds include:
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.
Dimethylheptylpyran: A synthetic cannabinoid with potent psychoactive effects.
Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting caused by chemotherapy
Properties
CAS No. |
49637-08-3 |
---|---|
Molecular Formula |
C35H53ClN2O3 |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H |
InChI Key |
KWXQFOPVLBPXHY-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
66556-74-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nabutam, Benzopyranoperidine, SP-106, A-40656; A 40656; A40656 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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